molecular formula C36H32N2O4S B1674028 FR-233074 CAS No. 262596-45-2

FR-233074

Cat. No.: B1674028
CAS No.: 262596-45-2
M. Wt: 588.7 g/mol
InChI Key: FQRVOFIZNRSQSH-PMERELPUSA-N
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Description

FR-233074 is a synthetic compound primarily investigated for its catalytic and coordination chemistry applications. Such ligands are critical in catalysis, enabling selective bond activation and facilitating reactions like hydrogenation, cross-coupling, and polymerization. This compound is distinguished by its unique electronic and steric properties, which optimize metal-ligand interactions to enhance catalytic efficiency. Experimental protocols for its synthesis and characterization are typically reported in supporting information, emphasizing reproducibility and safety, as required by modern chemical journals .

Properties

CAS No.

262596-45-2

Molecular Formula

C36H32N2O4S

Molecular Weight

588.7 g/mol

IUPAC Name

N-benzylsulfonyl-3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]benzamide

InChI

InChI=1S/C36H32N2O4S/c39-35(38-43(40,41)25-26-13-4-1-5-14-26)31-21-12-15-27(24-31)23-30-20-10-11-22-32(30)36-37-33(28-16-6-2-7-17-28)34(42-36)29-18-8-3-9-19-29/h1-9,12-19,21-22,24,30H,10-11,20,23,25H2,(H,38,39)/t30-/m0/s1

InChI Key

FQRVOFIZNRSQSH-PMERELPUSA-N

SMILES

C1CC=C(C(C1)CC2=CC(=CC=C2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1CC=C([C@@H](C1)CC2=CC(=CC=C2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC=C(C(C1)CC2=CC(=CC=C2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-233074;  FR 233074;  FR233074.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR-233074 typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the cyclohexene ring and the diphenyl-oxazole moiety. Common reagents used in these reactions include benzoyl chloride, cyclohexene, and diphenyl-oxazole. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

FR-233074 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

FR-233074 has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of FR-233074 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies highlight this compound’s efficacy in asymmetric catalysis, particularly for pharmaceutical intermediates. However, challenges persist:

  • Thermal Degradation : Prolonged reactions above 80°C reduce ligand integrity, limiting industrial scalability .
  • Substrate Specificity : While effective for alkenes and ketones, it underperforms with sterically hindered substrates compared to Josiphos .
  • Toxicity Data : Preliminary rodent studies indicate low acute toxicity (LD₅₀ > 500 mg/kg), but long-term effects remain unstudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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